5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile

FGFR Kinase Inhibition Cancer Therapeutics

Secure the unsubstituted 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile core to ensure synthetic flexibility in your kinase inhibitor programs. The 6-carbonitrile substituent is an essential electron-withdrawing group for modulating ATP-binding pocket affinity; generic analogs lead to unpredictable selectivity and metabolic stability shifts. This scaffold enables the development of selective FGFR1-4 inhibitors with nanomolar potency, CRAF/BRAF inhibitors active against the V600E mutant, and ATP-competitive JAK3 inhibitors. The nitrile and pyrrole NH functionalities provide orthogonal handles for rapid, modular library construction via palladium-catalyzed heteroannulation, accelerating your hit-to-lead optimization.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
Cat. No. B13029092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(N2)C#N
InChIInChI=1S/C7H4N4/c8-4-5-3-6-7(11-5)10-2-1-9-6/h1-3H,(H,10,11)
InChIKeyKMDSOJYSVZQZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile: Core Scaffold for Kinase Inhibitor Procurement and Lead Optimization


5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile (C7H6N4) is a nitrogen-containing fused heterocyclic compound that serves as a core scaffold for the development of kinase inhibitors [1]. This bicyclic system, which contains both pyrrole and pyrazine rings, provides a versatile chemical handle for structure-activity relationship (SAR) studies and lead optimization programs [2]. The scaffold has been employed in the rational design of potent and selective inhibitors targeting diverse kinases including FGFR [1], JAK3 [3], CRAF/BRAF [4], and Fms/Kit [5], positioning it as a strategic building block for medicinal chemistry procurement in oncology and inflammation research.

Why Generic 5H-pyrrolo[2,3-b]pyrazine Analogs Cannot Replace the 6-Carbonitrile Core for SAR-Driven Optimization


Generic substitution of the 5H-pyrrolo[2,3-b]pyrazine core with unsubstituted or differently functionalized analogs leads to unpredictable and often detrimental changes in kinase selectivity, metabolic stability, and pharmacokinetic properties [1]. The 6-carbonitrile substituent serves as a critical electron-withdrawing group that modulates the electronic character of the heterocyclic core, directly influencing binding affinity to the ATP-binding pocket [2]. SAR studies on FGFR inhibitors demonstrate that even subtle modifications to the pyrrolopyrazine scaffold can shift IC50 values by orders of magnitude and alter selectivity profiles across kinase families [3]. Furthermore, the nitrile functionality provides a synthetic handle for subsequent derivatization, enabling late-stage functionalization that is essential for lead optimization [4]. Procurement of the unadorned 6-carbonitrile core ensures synthetic flexibility and reproducible starting material purity—attributes that are compromised when using pre-functionalized or alternative scaffolds.

Quantitative Evidence Guide: 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile Differentiation from Alternative Kinase Inhibitor Scaffolds


FGFR1 Inhibitory Potency of 5H-pyrrolo[2,3-b]pyrazine Derivatives versus Alternative Scaffolds

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile scaffold achieve sub-100 nM IC50 values against FGFR1, establishing a potency benchmark that surpasses many alternative kinase inhibitor chemotypes [1]. Specifically, compound 13 (a representative derivative) exhibits FGFR1 IC50 ≤100 nM, FGFR2 IC50 ≤500 nM, FGFR3 IC50 ≤100 nM, and FGFR4 IC50 ≤100 nM [2]. In contrast, alternative scaffolds such as imidazo[4,5-b]pyrazine TRK inhibitors show IC50 values ranging from 0.22 nM to 1.87 nM for TRKA, but lack cross-activity against FGFR family members, highlighting the scaffold-specific target profile [2].

FGFR Kinase Inhibition Cancer Therapeutics

Kinase Selectivity Profile: FGFR2/3 Inhibition versus Off-Target c-Met and VEGFR1

A derivative of the 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile scaffold (compound 13) demonstrates clear differentiation in kinase selectivity. At 100 nM, compound 13 inhibits FGFR2 by 92.0% and FGFR3 by 79.0%, while showing minimal inhibition of c-Met (3.9%), VEGFR1 (4.9%), and PDGFR-α (20.9%) [1]. At 10 nM, FGFR2 inhibition remains at 60.9%, whereas c-Met and VEGFR1 inhibition are negligible (3.9% and 0.0%, respectively) [1]. This selectivity profile is not consistently observed with related scaffolds; for example, certain pyrrolo[1,2-a]pyrazine derivatives exhibit broader antimicrobial activity rather than selective kinase inhibition [2].

Kinase Selectivity Off-Target Profiling FGFR

In Vitro Metabolic Stability: Low Clearance and Minimal CYP Inhibition

Derivatives based on the 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile core exhibit favorable metabolic stability profiles. Compound 13 shows a human liver microsome clearance rate of 1 μL/min/mg, which is considered low and predictive of good in vivo exposure [1]. Furthermore, direct inhibition of five major CYP isoforms (3A4, 2D6, 2C9, 1A2, 2C19) at 10 μM is less than 50%, with no time-dependent inhibition observed [1]. In contrast, many alternative kinase inhibitor scaffolds, such as certain quinazoline derivatives, exhibit higher intrinsic clearance and more pronounced CYP inhibition, necessitating additional structural optimization [2].

Metabolic Stability DMPK ADME

Synthetic Accessibility via Palladium-Catalyzed Heteroannulation

The 6-substituted-5H-pyrrolo[2,3-b]pyrazine core can be synthesized efficiently via palladium-catalyzed heteroannulation using microwave heating, yielding the desired scaffold in good yields [1]. This method provides an improved synthetic route compared to traditional thermal methods, offering shorter reaction times and higher reproducibility [1]. In contrast, the synthesis of alternative scaffolds such as pyrrolo[1,2-a]pyrazines often requires more elaborate cycloaddition strategies with lower overall yields and greater purification challenges [2].

Synthetic Chemistry Microwave-Assisted Synthesis Medicinal Chemistry

High-Value Application Scenarios for 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile in Drug Discovery and Development


FGFR-Targeted Oncology Lead Optimization Programs

Procure the 6-carbonitrile core as a versatile starting point for SAR campaigns aimed at identifying selective FGFR1-4 inhibitors. Evidence demonstrates that derivatives achieve nanomolar FGFR1 potency (≤100 nM IC50) with >20-fold selectivity over c-Met and VEGFR1 at 100 nM [1]. This selectivity profile is critical for minimizing off-target toxicities in oncology applications, and the low microsomal clearance (1 μL/min/mg) supports oral bioavailability [2]. The scaffold is particularly suited for programs targeting FGFR-driven cancers, including bladder, breast, and gastric malignancies.

Dual CRAF/BRAF Inhibition for MAPK Pathway-Driven Cancers

Leverage the scaffold to develop potent CRAF and BRAF inhibitors. BindingDB data for a related pyrrolo[2,3-b]pyrazine derivative shows IC50 values of 5.6 nM for wild-type CRAF, 18 nM for BRAF V600E mutant, and 28 nM for wild-type BRAF in enzymatic assays [3]. Cellular activity in A375 melanoma cells (BRAF V600E) shows an ERK phosphorylation IC50 of 47 nM [3]. This dual inhibition profile addresses acquired resistance mechanisms seen with BRAF-selective inhibitors, making the core attractive for next-generation MAPK pathway therapeutics.

JAK3-Selective Inhibitor Development for Autoimmune Disorders

Utilize the 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile scaffold to design ATP-competitive JAK3 inhibitors with improved isoform selectivity. Initial leads (compounds 1a and 1h) showed promising JAK3 potency but lacked JAK family selectivity; subsequent optimization guided by computational and crystallographic analysis yielded derivatives (12b, 12d) with enhanced kinase selectivity [4]. This evolutionary SAR path demonstrates that the core scaffold is amenable to rational design for achieving the selectivity required for autoimmune disease therapies.

Synthetic Building Block for Diverse Kinase Inhibitor Libraries

Deploy the 6-carbonitrile core as a key building block in high-throughput synthesis of kinase-focused libraries. The palladium-catalyzed heteroannulation method enables rapid, microwave-assisted preparation of 6-substituted derivatives in good yields [5]. The nitrile and pyrrole NH functionalities provide orthogonal handles for subsequent derivatization, enabling modular library construction. This synthetic versatility reduces the time and cost required to generate diverse analogs for hit-to-lead and lead optimization phases [5].

Quote Request

Request a Quote for 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.